(S)-N-cinnamyl-alpha-methylbenzylamine

Description

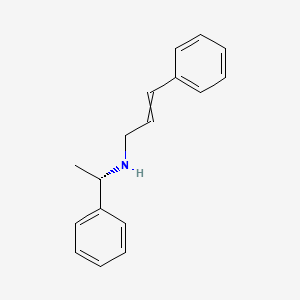

(S)-N-Cinnamyl-alpha-methylbenzylamine is a chiral amine derivative characterized by a benzylamine backbone substituted with a methyl group at the alpha position and a cinnamyl group (C₆H₅-CH₂-CH₂) attached to the nitrogen atom. The (S)-enantiomer is of particular interest in asymmetric synthesis, pharmaceutical intermediates, and catalysis due to its stereoselective properties. Its structure combines aromaticity from the benzyl and cinnamyl moieties with the basicity of the amine, enabling diverse reactivity in organic transformations .

Key features:

- Molecular Formula: C₁₇H₁₉N

- Molecular Weight: ~237.34 g/mol

- Chirality: (S)-configuration at the alpha-carbon.

- Applications: Asymmetric catalysis, chiral resolving agents, and intermediates in drug synthesis.

Properties

Molecular Formula |

C17H19N |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

3-phenyl-N-[(1S)-1-phenylethyl]prop-2-en-1-amine |

InChI |

InChI=1S/C17H19N/c1-15(17-12-6-3-7-13-17)18-14-8-11-16-9-4-2-5-10-16/h2-13,15,18H,14H2,1H3/t15-/m0/s1 |

InChI Key |

NDGYDBMQLKJWKE-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NCC=CC2=CC=CC=C2 |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

Chiral Auxiliary in Asymmetric Synthesis

(S)-N-cinnamyl-alpha-methylbenzylamine serves as a chiral auxiliary in the synthesis of various biologically active compounds. It has been utilized in the diastereoselective synthesis of (S)-aminonitriles and as a building block for the asymmetric synthesis of 1-substituted tetrahydro-β-carbolines. These applications highlight its role in generating enantiomerically enriched products, which are crucial in pharmaceutical development .

Key Synthetic Pathways

The compound is involved in several key synthetic pathways:

- Preparation of Cardioprotective Drugs : It is used in one of the synthetic steps for creating cardioprotective agents, such as CP-060S, which demonstrates its significance in drug development .

- Synthesis of Urea Derivatives : this compound is also employed to prepare urea derivatives that exhibit potent antimicrobial properties .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain cinnamamide derivatives, which can be synthesized from this compound, possess strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This positions them as potential candidates for new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that compounds derived from this compound can induce cytotoxic effects on cancer cell lines. For example, some derivatives have shown a dose-dependent decrease in cell viability against human breast cancer cells (MCF-7), with IC50 values indicating significant anticancer potential .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Case Studies

- Study on Antimicrobial Activity (2024) : This study assessed the efficacy of cinnamamide derivatives against various bacterial strains, revealing significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

- Anticancer Activity Evaluation (2023) : The research focused on the cytotoxic effects of synthesized compounds on MCF-7 cells, demonstrating a notable decrease in cell viability with specific derivatives.

- Inflammation Model Study (2025) : Investigated the anti-inflammatory properties using LPS-stimulated macrophages, finding that treatment with certain derivatives reduced TNF-alpha and IL-6 levels significantly.

Chemical Reactions Analysis

Aza-Michael Reaction

One of the primary reactions involving (S)-N-cinnamyl-alpha-methylbenzylamine is the aza-Michael reaction, where it reacts with α,β-unsaturated carbonyl compounds. This reaction showcases notable diastereoselectivity, yielding two diastereomers depending on whether the amine attacks the Si or Re face of the carbonyl compound.

-

Reaction Conditions : Typically performed in dichloromethane at room temperature.

-

Diastereoselectivity : The reaction exhibits a diastereomeric excess ranging from 52% to 98%, depending on the specific carbonyl compound used .

2.1.1 Mechanism of Aza-Michael Reaction

The mechanism involves the nucleophilic attack of this compound on the electrophilic carbon of the α,β-unsaturated carbonyl compound. Theoretical calculations using Density Functional Theory (DFT) have shown that the product formed from the attack on the Re face is thermodynamically more stable than that from the Si face .

Palladium-Catalyzed Reactions

This compound can also be involved in palladium-catalyzed reactions such as carbonylative aminohomologation. This method allows for the direct synthesis of benzylic amines from aryl halides.

-

Yields : The process can yield products with high efficiency, often exceeding 80% when optimized conditions are applied .

Reaction with Acetic Anhydride

Another notable reaction is with acetic anhydride, where this compound undergoes acylation to form N-acetyl derivatives.

-

Product Distribution : The reaction typically yields a mixture of products, including cinamoyl and phenylallyl acetates, demonstrating a rearrangement characteristic of allylic systems .

Reaction Yields and Selectivity

The following table summarizes key reactions involving this compound, highlighting yields and selectivity:

| Reaction Type | Conditions | Yield (%) | Diastereoselectivity (%) |

|---|---|---|---|

| Aza-Michael Reaction | Dichloromethane, RT | Variable | 52 - 98 |

| Palladium-Catalyzed Reaction | Aryl halides, CO atmosphere | >80 | N/A |

| Reaction with Acetic Anhydride | Acetic anhydride | Variable | N/A |

Theoretical Insights

Theoretical investigations have provided insights into the stability and reactivity patterns of this compound:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Derivatives

Below is a systematic comparison of (S)-N-cinnamyl-alpha-methylbenzylamine with structurally related benzylamine derivatives:

alpha-Methylbenzylamine (α-MBA)

- Synthesis : Produced via kinetic resolution using ω-transaminases (e.g., from Bacillus thuringiensis), achieving enantiomeric excess (e.e.) >95% .

- Challenges: Severe product inhibition by acetophenone, addressed via biphasic systems (e.g., cyclohexanone/water) .

- Comparison : Unlike this compound, α-MBA lacks the cinnamyl group, limiting its utility in sterically demanding reactions.

N,N-Dimethylbenzylamine

- Synthesis : Direct alkylation of benzylamine with methyl halides.

- Reactivity : Higher basicity (pKa ~10) compared to this compound (pKa ~9.5) due to electron-donating methyl groups .

- Applications : Primarily used as a solvent or base, contrasting with the stereoselective roles of the cinnamyl derivative.

N-Benzoyl-alpha-methylbenzylamine

Chirality and Enantioselectivity

- This compound : The cinnamyl group introduces steric bulk, enhancing enantioselectivity in asymmetric hydrogenation and enzyme-mediated reactions.

- alpha-Methylbenzylamine : Resolved using ω-transaminases with enantioselectivity (E = 75.3) for the (S)-enantiomer , but product inhibition necessitates biphasic systems for scalability.

- N-Methylbenzylamine : Achiral, limiting its use in stereoselective applications .

Solubility and Stability

- This compound : Low water solubility due to aromatic groups; soluble in organic solvents (e.g., ethyl acetate, dichloromethane).

- alpha-Methylbenzylamine : Moderately soluble in water (1.2 g/L at 25°C), but solubility decreases with substituent bulk.

- N,N-Dimethylbenzylamine: Fully miscible in polar solvents (e.g., ethanol) due to reduced hydrophobicity .

Pharmaceutical Relevance

- Intermediate Use : this compound serves as a precursor to bioactive molecules, whereas N-Benzoyl derivatives are used in peptide mimetics .

Preparation Methods

Reaction Mechanism and Diastereoselectivity

The reaction proceeds via a conjugate addition mechanism, where the amine attacks the β-carbon of cinnamaldehyde. Density functional theory (DFT) calculations at the B3LYP/6-31+G * level reveal that the diastereoselectivity arises from differences in transition-state energies during the attack on the Si versus Re face of the aldehyde.

| Diastereomer | Total Energy (a.u.) | Energy Difference (kcal/mol) |

|---|---|---|

| 3a (Si-face attack) | -788.914894 | +2.84 |

| 4a (Re-face attack) | -788.919424 | - |

The Re-face attack is thermodynamically favored, producing the major diastereomer (4a ) due to reduced steric hindrance between the α-methyl group of the amine and the β-hydrogen of cinnamaldehyde.

Experimental Protocol and Optimization

-

Reagents : (S)-α-methylbenzylamine (1.2 equiv), trans-cinnamaldehyde (1.0 equiv).

-

Solvent : Dichloromethane (CH₂Cl₂).

-

Conditions : Room temperature (25°C), 12–24 hours.

-

Workup : The reaction mixture is concentrated under reduced pressure, and the crude product is purified via flash chromatography (hexane/ethyl acetate = 4:1).

Key Observations :

-

The reaction achieves 75–80% conversion with a diastereomeric ratio (dr ) of 65:35 (4a:3a) .

-

NMR analysis (¹H and ¹³C) confirms the presence of two diastereomers, distinguished by aldehydic proton signals at δ = 9.71 ppm (minor) and δ = 8.12 ppm (major).

Reductive Amination of Cinnamylamine with α-Methylbenzaldehyde

An alternative route involves reductive amination between cinnamylamine and α-methylbenzaldehyde. This method employs a reducing agent to facilitate imine formation and subsequent reduction.

Reaction Setup

-

Reagents : Cinnamylamine (1.0 equiv), α-methylbenzaldehyde (1.1 equiv), sodium cyanoborohydride (NaBH₃CN).

-

Solvent : Methanol (MeOH).

-

Conditions : Room temperature, 6–8 hours.

-

Catalyst : Acetic acid (AcOH, 1 mol%).

Outcomes :

-

Yield : 60–65%.

-

Stereochemical Outcome : The (S)-configuration is preserved when using (S)-α-methylbenzaldehyde, as confirmed by chiral HPLC.

Catalytic Asymmetric Synthesis

Chiral Auxiliary Approach

(S)-N-Cinnamyl-α-methylbenzylamine can be synthesized via a chiral auxiliary strategy. For example, (S)-α-methylbenzylamine is first reacted with a cinnamyl chloride derivative in the presence of a base:

Conditions :

Enantioselective Catalysis

Recent advances utilize chiral phosphoric acids (CPAs) to catalyze the asymmetric addition of α-methylbenzylamine to cinnamaldehyde. For instance:

Thermodynamic and Kinetic Considerations

Energy Profiles of Diastereomers

DFT calculations highlight the thermodynamic stability of the major diastereomer (4a ). The energy difference of 2.84 kcal/mol between 3a and 4a aligns with the experimentally observed 65:35 dr .

Solvent and Temperature Effects

-

Polar solvents (e.g., CH₂Cl₂) enhance reaction rates by stabilizing charged intermediates.

-

Low temperatures (0–5°C) improve enantioselectivity but reduce conversion rates.

Applications in Pharmaceutical Synthesis

(S)-N-Cinnamyl-α-methylbenzylamine serves as a precursor for:

Q & A

Q. What are the recommended methods for synthesizing (S)-N-cinnamyl-alpha-methylbenzylamine, and how can enantiomeric purity be ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis. For example, racemic alpha-methylbenzylamine derivatives can be resolved using chiral tartaric acid to isolate the (S)-enantiomer . Subsequent cinnamylation may employ coupling agents like HATU or DCC in anhydrous conditions. To ensure enantiomeric purity, monitor reactions via chiral HPLC or polarimetry, and validate against pharmacopeial standards (e.g., USP/EP) using validated analytical methods .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm structure and detect stereochemical impurities.

- Chiral HPLC or capillary electrophoresis to assess enantiomeric excess (e.g., using cellulose-based columns).

- Mass spectrometry (ESI-TOF) for molecular weight confirmation and impurity profiling .

- Polarimetry to validate optical rotation against literature values (e.g., specific rotation [α]D = -40° for (S)-alpha-methylbenzylamine analogs) .

Q. How should this compound be stored and handled to maintain stability?

Store under inert gas (argon/nitrogen) at 2–8°C in airtight, light-resistant containers due to air sensitivity and potential oxidation. Use gloves and eye protection (PPE) when handling, as similar benzylamine derivatives are irritants and hygroscopic .

Q. What are the primary applications of this compound in academic research?

It serves as:

- A chiral auxiliary in asymmetric synthesis (e.g., for pyrrole derivatives via multi-component reactions) .

- A ligand or intermediate in organometallic catalysis (e.g., sparteine-mediated lithiation studies) .

- A reference standard for method validation in pharmaceutical QC workflows .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during N-cinnamylation of (S)-alpha-methylbenzylamine?

Stereoselectivity depends on reaction conditions:

- Use chiral catalysts (e.g., sparteine) to direct lithiation or coupling steps, as seen in N-BOC-N-methylbenzylamine lithiation (88% ee achieved via kinetic resolution) .

- Solvent polarity influences retention/inversion: Polar solvents (THF) favor inversion, while non-polar solvents (hexane) promote retention during electrophilic quenching .

- Monitor intermediates via in-situ FTIR or Raman spectroscopy to optimize reaction trajectories.

Q. What strategies resolve contradictions in stereochemical or analytical data for this compound?

- Iterative validation : Cross-validate HPLC results with orthogonal methods (e.g., NMR coupling constants or X-ray crystallography).

- Longitudinal studies : Track batch-to-batch variability in ee using control charts .

- Mechanistic modeling : Apply DFT calculations to predict steric/electronic effects on reaction pathways .

Q. How can trace impurities (e.g., nitrosamines) be quantified and mitigated in synthetic workflows?

- Use LC-MS/MS with deuterated internal standards for sensitive detection of genotoxic impurities (e.g., nitrosamines at ppm levels) .

- Avoid dimethylamine-containing reagents during chlorination steps, as they can form NDMA via side reactions .

- Implement QbD (Quality by Design) principles to optimize purification (e.g., crystallization solvents).

Q. What advanced methodologies enable mechanistic studies of this compound in catalysis?

- Kinetic isotope effects (KIE) : Probe rate-determining steps in asymmetric reactions.

- In-situ NMR monitoring : Track intermediates in lithiation or cross-coupling reactions .

- Synchrotron X-ray diffraction : Resolve crystal structures of metal-ligand complexes to rationalize enantioselectivity.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.